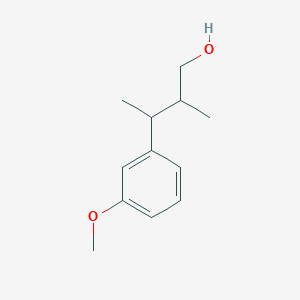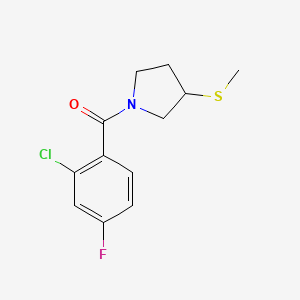
(2-氯-4-氟苯基)(3-(甲硫基)吡咯烷-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Chloro-4-fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a chloro-fluorophenyl group, a methylthio-pyrrolidin group, and a methanone group .
Synthesis Analysis
The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions . The exact synthesis process for this compound is not available in the sources I found.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them . Without specific data, it’s difficult to provide an accurate analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties for this specific compound are not available in the sources I found.科学研究应用
合成和结构分析
具有与“(2-氯-4-氟苯基)(3-(甲硫基)吡咯烷-1-基)甲苯酮”结构相似性的化合物通常被合成用于详细的结构和构象分析。例如,已经探索了相关化合物的合成和晶体结构,以了解它们的分子结构和性质。这些研究涉及 FTIR、核磁共振光谱、质谱和 X 射线衍射等先进技术。此类研究有助于阐明这些化合物的物理和化学特性,为在材料科学、制药和化学合成中的进一步应用奠定基础 (Huang 等,2021)。
物理化学性质和 DFT 研究
密度泛函理论 (DFT) 研究通常用于预测化合物的电子结构、分子静电势和前沿分子轨道。这些理论研究为分子的反应性、稳定性和物理化学性质提供了宝贵的见解。此类研究对于设计具有所需化学性质和生物活性的化合物至关重要 (Huang 等,2021)。
潜在治疗应用
虽然没有突出显示“(2-氯-4-氟苯基)(3-(甲硫基)吡咯烷-1-基)甲苯酮”的直接应用,但已经研究了类似化合物对它们的潜在治疗益处。例如,已经探索了在某些受体位点(如 5-HT1A 受体)表现出选择性激动剂活性的化合物,了解它们的镇痛和抗抑郁特性。这表明结构相关的化合物在开发用于治疗包括疼痛、抑郁症和可能其他神经系统疾病在内的各种疾病的新型治疗剂方面具有潜在应用 (Colpaert 等,2004)。
作用机制
安全和危害
属性
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNOS/c1-17-9-4-5-15(7-9)12(16)10-3-2-8(14)6-11(10)13/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTQBUPWORSVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2933270.png)
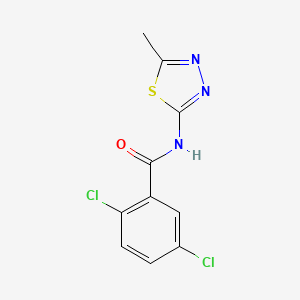

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)

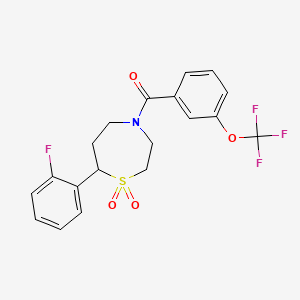
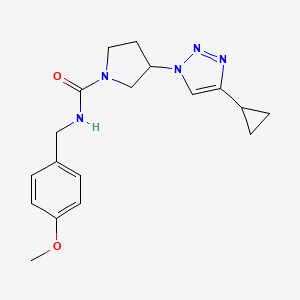

![3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine](/img/structure/B2933282.png)
azanium chloride](/img/structure/B2933283.png)

![4-[4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2933287.png)
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide](/img/structure/B2933288.png)
